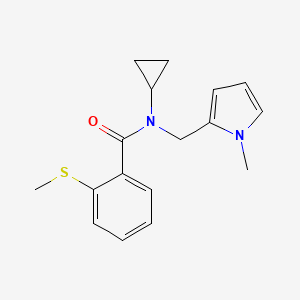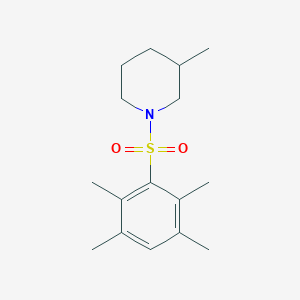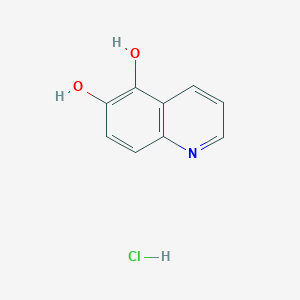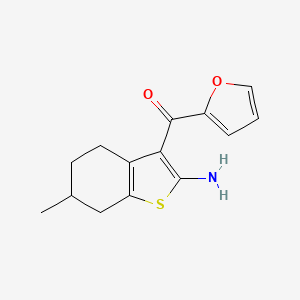
2-Isobutyl-3-methylbenzoic acid
描述
2-Isobutyl-3-methylbenzoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. It was first discovered in the 1960s and has since become one of the most widely used medications in the world. In
作用机制
Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX, 2-Isobutyl-3-methylbenzoic acid reduces the production of prostaglandins, which leads to a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
Ibuprofen has both biochemical and physiological effects on the body. Biochemically, it inhibits the production of prostaglandins, which are responsible for inflammation, pain, and fever. Physiologically, it reduces pain and inflammation, lowers fever, and improves joint mobility in patients with arthritis.
实验室实验的优点和局限性
Ibuprofen is a widely used drug in laboratory experiments due to its well-established pharmacological properties and low toxicity. However, there are some limitations to its use, such as its potential to interfere with other experimental drugs and its ability to cause gastrointestinal side effects in some animal models.
未来方向
There are many potential future directions for research on 2-Isobutyl-3-methylbenzoic acid. One area of interest is its potential use in cancer therapy, as it has been found to have anti-tumor properties in some studies. Another area of interest is its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been found to have neuroprotective effects in some animal models. Additionally, there is ongoing research into the development of new synthetic analogs of 2-Isobutyl-3-methylbenzoic acid that may have improved pharmacological properties and fewer side effects.
Conclusion:
In conclusion, 2-Isobutyl-3-methylbenzoic acid is a widely used nonsteroidal anti-inflammatory drug that has been extensively studied for its therapeutic effects in various diseases and conditions. Its mechanism of action involves the inhibition of the enzyme cyclooxygenase, which leads to a reduction in inflammation, pain, and fever. Ibuprofen has both biochemical and physiological effects on the body and is widely used in laboratory experiments. There are many potential future directions for research on 2-Isobutyl-3-methylbenzoic acid, including its use in cancer therapy and neurodegenerative diseases.
科学研究应用
Ibuprofen has been extensively studied for its therapeutic effects in various diseases and conditions such as arthritis, menstrual cramps, headache, and fever. It is also being investigated for its potential use in cancer therapy and neurodegenerative diseases such as Alzheimer's and Parkinson's. Ibuprofen has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it an effective treatment for pain and inflammation.
属性
IUPAC Name |
3-methyl-2-(2-methylpropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)7-11-9(3)5-4-6-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMDGSSHIZVDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2799395.png)
![3,6-dichloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2799398.png)

![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2799401.png)


![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)
![Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2799409.png)
![N-(2-fluorophenyl)-2-[3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]acetamide](/img/structure/B2799410.png)
![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)
![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2799412.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2799413.png)

